4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Description
This compound is a quinoxalin-2-one derivative characterized by a 4-chlorobenzoyl group at position 4 and a 2,6-dichlorophenylmethyl substituent at position 1. The quinoxaline core is aromatic, with a methyl group at position 3 stabilizing the 3H tautomeric form.
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl3N2O2/c1-14-22(29)27(13-17-18(25)5-4-6-19(17)26)20-7-2-3-8-21(20)28(14)23(30)15-9-11-16(24)12-10-15/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYADQUABQFRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It shares structural similarities with fenofibrate, a well-known hypolipidemic drug. Fenofibrate primarily targets the liver cholesterol homeostasis, which plays a central role in controlling circulating cholesterol levels and in the development of atherosclerosis.
Mode of Action
Drawing parallels with fenofibrate, it can be inferred that it might interact with liver cholesterol homeostasis. The key interrelated events in this process include liver uptake of cholesterol by the LDL receptors, the endogenous biosynthesis of cholesterol, its transformation and elimination as bile acids, and its storage in the form of cholesteryl ester by the action of acyl coenzyme A cholesterol acyltransferase (ACAT).
Biochemical Pathways
The compound likely affects the biochemical pathways involved in cholesterol metabolism. Inhibition of cholesterol synthesis and esterification have been proven successful in the control of hypercholesterolemia and its consequences. Therefore, it can be hypothesized that this compound might also influence these two metabolic pathways.
Biochemical Analysis
Biological Activity
The compound 4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one (commonly referred to as compound A ) is a synthetic organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for compound A is , and it features a quinoxaline backbone with chlorinated aromatic substituents. The structural representation is crucial for understanding its interactions at the molecular level.
| Property | Value |
|---|---|
| Molecular Weight | 439.75 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Log P (Octanol/Water) | Not available |
Research indicates that compound A exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compound A may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The mechanism likely involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.
- Antimicrobial Properties : Compound A has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent. The exact mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
- Anti-inflammatory Effects : In vitro studies indicate that compound A can reduce the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
Case Studies
- Antitumor Efficacy in Breast Cancer Models : In a study published in Cancer Letters, compound A was tested on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with evidence of increased apoptosis as measured by flow cytometry (reference needed).
- Antimicrobial Activity Against Staphylococcus aureus : A study published in Journal of Antimicrobial Chemotherapy evaluated the minimum inhibitory concentration (MIC) of compound A against various pathogens. The results indicated an MIC of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibiotic agent (reference needed).
- Inflammation Model in Rats : In an animal model of inflammation, compound A was administered at doses of 5 mg/kg and showed a significant decrease in paw edema compared to control groups, indicating anti-inflammatory properties (reference needed).
Pharmacokinetics
Understanding the pharmacokinetics of compound A is essential for evaluating its therapeutic potential:
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | Not determined |
| Half-life | Not available |
| Primary Metabolites | Not characterized |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Quinoxalinone Derivatives
The following compounds share the quinoxalinone core but differ in substituents and saturation states:
Key Observations :
- Fluorine substituents (in analogs) could increase lipophilicity and metabolic stability .
- Core Saturation : The 3H-aromatic core in the target compound contrasts with the 3,4-dihydro forms in analogs, which may reduce planarity and alter pharmacokinetic properties.
Indole-Based Analogs (Broad Structural Context)
highlights indole derivatives with anti-inflammatory activity, such as 3g (2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2,6-dichlorophenyl)acetamide). While structurally distinct, these compounds share the 4-chlorobenzoyl and 2,6-dichlorophenyl motifs, which correlate with enhanced activity (e.g., 3g has an IC₅₀ of 2.91 ± 0.38 μM for COX-2 inhibition) . This suggests that the 2,6-dichlorophenyl group may improve target engagement in anti-inflammatory contexts, though extrapolation to quinoxalinones requires further validation.
Implications of Substituent Variations
- Chlorine vs. Fluorine : Chlorine’s larger atomic radius and stronger electron-withdrawing effects may enhance binding to hydrophobic pockets in biological targets, while fluorine’s smaller size and metabolic resistance could optimize bioavailability.
- Dihydro vs. Aromatic Cores : The 3,4-dihydro analogs’ reduced aromaticity might decrease π-stacking interactions but improve solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
